

Technical Guide: Physical and Chemical Properties of 1-(4-Bromophenyl)naphthalene

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)naphthalene

Cat. No.: B1338681

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)naphthalene (CAS No: 204530-94-9) is an aromatic organic compound featuring a naphthalene ring system substituted with a 4-bromophenyl group. Its unique structure, combining a large π -conjugated system with a reactive bromine atom, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its characterization, and its role as a foundational building block in the development of advanced materials, particularly for organic electronics.

Core Physical and Chemical Properties

The fundamental properties of **1-(4-Bromophenyl)naphthalene** are summarized below. The compound typically presents as a white to off-white solid at room temperature.

Property	Value	Citation(s)
CAS Number	204530-94-9	[1] [2]
Molecular Formula	C ₁₆ H ₁₁ Br	[1] [2] [3]
Molecular Weight	283.16 g/mol	[1] [2]
Appearance	White to off-white powder or crystal	[3] [4] [5]
Melting Point	75 - 76 °C	[2] [6]
Purity	>98.0% (Determined by Gas Chromatography)	[4] [7] [8]
Solubility	Soluble in Toluene	[2] [6] [8]
Storage Conditions	Room Temperature, sealed in a dry environment	[2] [4] [6]

Predicted Physicochemical Data

Computational models provide further insight into the properties of **1-(4-Bromophenyl)naphthalene**. These predicted values are useful for theoretical modeling and experimental design.

Predicted Property	Value	Citation(s)
Boiling Point	381.6 ± 11.0 °C at 760 mmHg	[1] [2] [6]
Density	1.381 ± 0.06 g/cm ³	[2] [6]
XLogP3	5.5	

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of **1-(4-Bromophenyl)naphthalene**. While specific spectra are proprietary to manufacturers, analytical data consistently conforms to the expected structure.

- Proton Nuclear Magnetic Resonance (^1H NMR): The spectrum is consistent with the aromatic structure containing both naphthalene and bromophenyl protons.
- Infrared Spectrometry (IR): The spectrum shows characteristic absorption bands for aromatic C-H and C=C stretching, and C-Br stretching, confirming the presence of the key functional groups.[7]

Experimental Protocols & Workflows

Detailed methodologies for the synthesis and characterization of **1-(4-Bromophenyl)naphthalene** are crucial for its application in research and development.

Synthesis via Suzuki-Miyaura Cross-Coupling

A common and effective method for synthesizing **1-(4-Bromophenyl)naphthalene** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This involves the reaction of 1-bromonaphthalene with 4-bromophenylboronic acid.

General Protocol:

- Reaction Setup: A Schlenk flask is charged with 1-naphthaleneboronic acid, 1-bromo-4-iodobenzene, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4).[11]
- Solvent Addition: A degassed solvent mixture, such as 1,4-dioxane and water, is added to the flask.[11]
- Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times to ensure oxygen-free conditions.
- Heating: The reaction mixture is heated to reflux (typically 70-100 °C) and stirred for 18-24 hours.[11][12]
- Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.[12]
- Workup: Upon completion, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

- Purification: The solvent is removed under reduced pressure to yield the crude product, which is then purified, typically by column chromatography on silica gel, to afford the pure **1-(4-Bromophenyl)naphthalene**.

Characterization Workflow

A standard workflow is employed to verify the identity, purity, and properties of the synthesized compound.

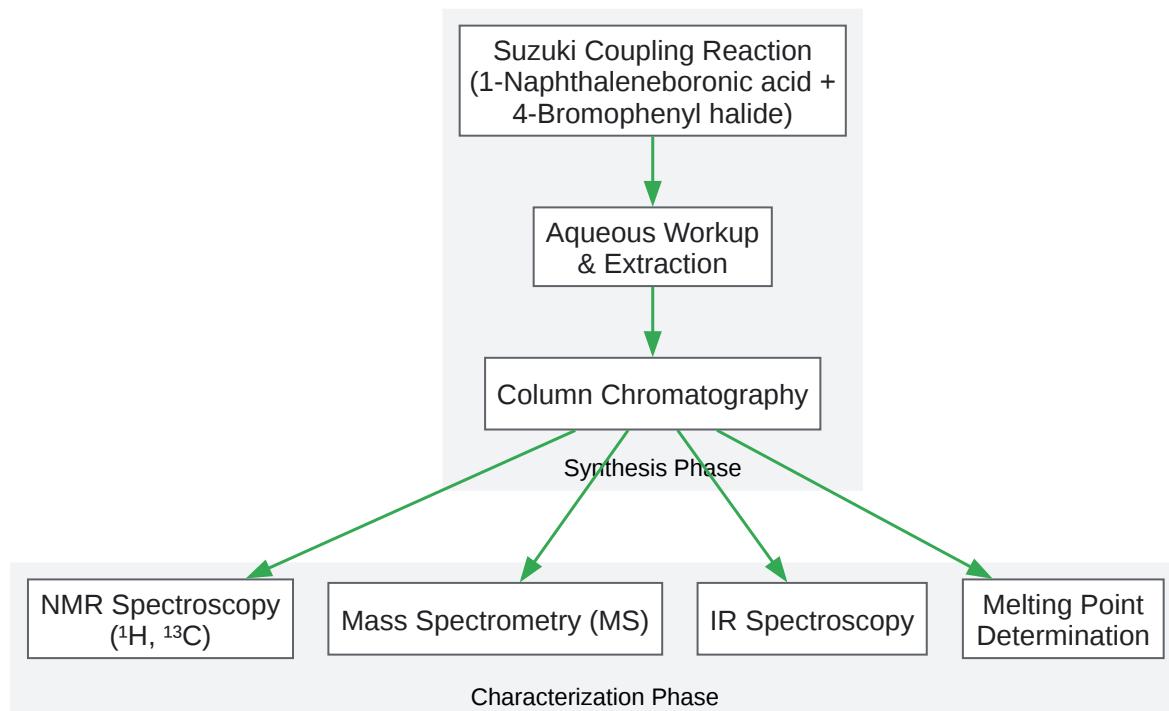


Figure 1: General Workflow for Synthesis & Characterization

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Caption: General Workflow for Synthesis & Characterization

Melting Point Determination Protocol

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.[\[1\]](#)

Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[\[1\]](#) Procedure:

- Sample Preparation: A small amount of the dry, crystalline **1-(4-Bromophenyl)naphthalene** is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the closed end to a height of 1-2 mm.[\[13\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (75 °C). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.[\[1\]](#)
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.[\[13\]](#)[\[14\]](#)
- Result: The melting point is reported as the range $T_1 - T_2$.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the primary method for structural elucidation of organic compounds.[\[3\]](#)

General Protocol:

- Sample Preparation: Approximately 5-10 mg of **1-(4-Bromophenyl)naphthalene** is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean NMR tube.
- Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added. TMS provides a reference signal at 0 ppm.[\[3\]](#)

- Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.[6]
- Data Acquisition: The ^1H NMR spectrum is acquired. Key parameters include the number of scans, acquisition time, and relaxation delay.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum for analysis.

Applications in Materials Science

1-(4-Bromophenyl)naphthalene is not typically used in drug development but is a critical intermediate in materials science, particularly for Organic Light-Emitting Diodes (OLEDs).[7] Its rigid, planar naphthalene core provides thermal stability, while the phenyl group can be functionalized to tune electronic properties. The bromo-substituent serves as a reactive handle for further cross-coupling reactions to build more complex molecules.

It is a key building block for synthesizing:

- Host Materials: Forms the matrix for phosphorescent emitters, facilitating efficient energy transfer.
- Charge Transport Layers (CTLs): Used to create materials for Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs), which improve charge injection and mobility, thereby lowering the device's operating voltage.
- Emissive Materials: Serves as a core structure for developing new blue light-emitting polymers and molecules, a critical area of research for full-color displays.[15]

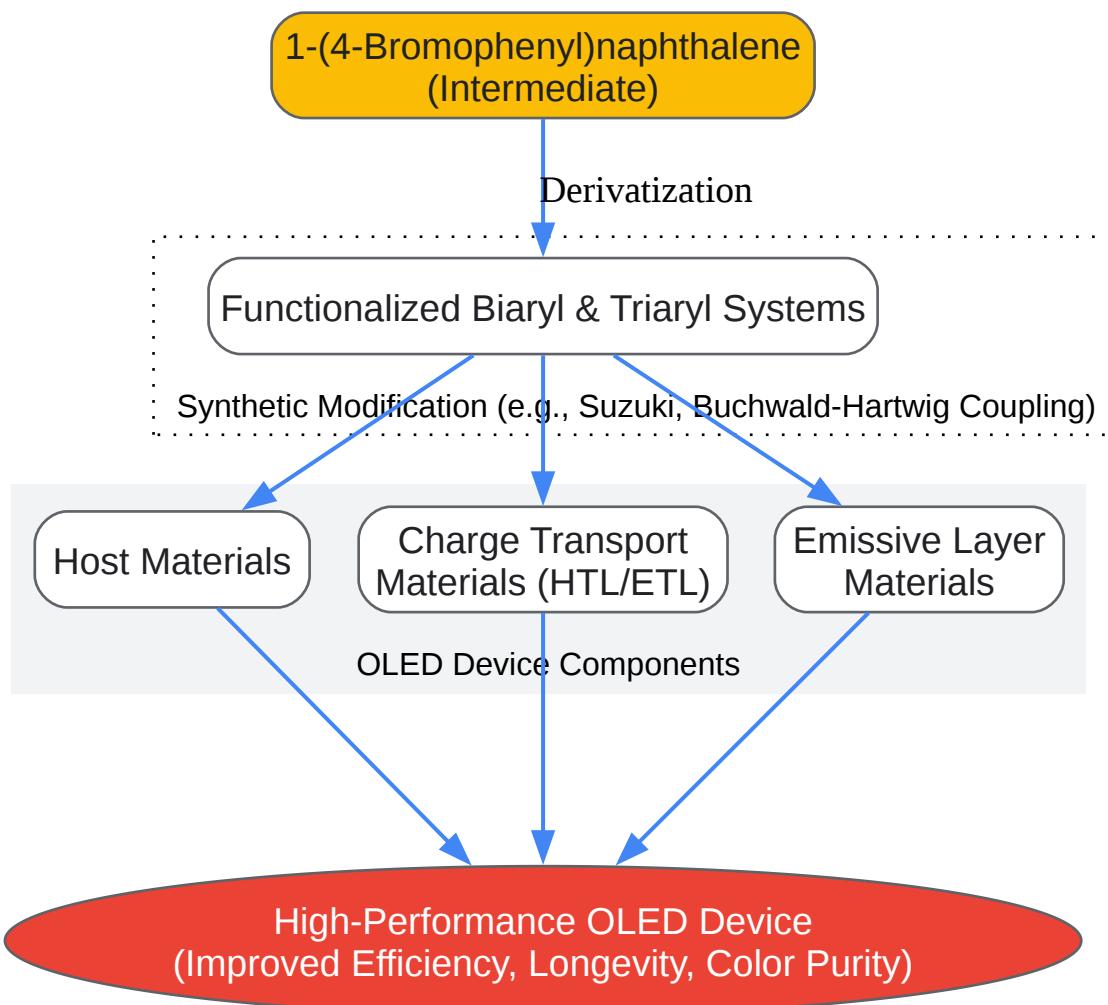


Figure 2: Role of 1-(4-Bromophenyl)naphthalene in OLEDs

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Caption: Role of **1-(4-Bromophenyl)naphthalene** in OLEDs

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